molecular formula C34H40N2O4 B1255334 8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one

8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one

Cat. No.: B1255334
M. Wt: 540.7 g/mol
InChI Key: DIIOKAPUKRNPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[1-[4-(dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one is a diarylheptanoid.

Scientific Research Applications

Photophysical Properties and Reactions

  • Photophysical Properties and Reactions : The compound shows interesting photophysical properties. For instance, some derivatives demonstrate binding-induced fluorescence when interacting with serotonin transporter ligands, revealing their sensitivity to changes in polarity and viscosity (Wilson et al., 2014).

Synthesis and Characterization

  • Synthesis and Characterization : Various synthesis methods have been explored for similar compounds, involving reactions with different nucleophiles and leading to diverse derivatives. These methods often aim to enhance yields, improve simplicity, or attain specific structural features (Zwanenburg & Maas, 2010; Ahmed, 2017).

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Activities : Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies have revealed promising results, suggesting potential applications in medical and pharmaceutical research (El‐Borai et al., 2013; Swarnkar et al., 2014).

Structure and Stability Analysis

  • Structure and Stability Analysis : The structural analysis of compounds with similar molecular frameworks has been conducted, emphasizing the stability, conformation, and potential transformations in various conditions (Gubaidullin et al., 2014; Stomberg et al., 2002).

Applications in Asymmetric Synthesis

  • Applications in Asymmetric Synthesis : Some derivatives have been utilized in the synthesis of enantiomerically pure compounds, highlighting their role in the field of asymmetric synthesis and potentially aiding in the development of chiral drugs (Kuo et al., 2001).

Fluorophore Development

  • Fluorophore Development : Studies have explored the use of similar compounds in the development of fluorophores, with applications in biological imaging and diagnostics. Their photostability and fluorescence properties under different conditions are of particular interest (Qin et al., 2005).

Properties

Molecular Formula

C34H40N2O4

Molecular Weight

540.7 g/mol

IUPAC Name

8-[1-[4-(dimethylamino)phenyl]-3-(3-methylpiperidin-1-yl)propyl]-5,7-dimethoxy-4-phenylchromen-2-one

InChI

InChI=1S/C34H40N2O4/c1-23-10-9-18-36(22-23)19-17-27(25-13-15-26(16-14-25)35(2)3)32-29(38-4)21-30(39-5)33-28(20-31(37)40-34(32)33)24-11-7-6-8-12-24/h6-8,11-16,20-21,23,27H,9-10,17-19,22H2,1-5H3

InChI Key

DIIOKAPUKRNPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCC(C2=CC=C(C=C2)N(C)C)C3=C(C=C(C4=C3OC(=O)C=C4C5=CC=CC=C5)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one
Reactant of Route 2
8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one
Reactant of Route 3
8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one
Reactant of Route 4
8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one
Reactant of Route 5
8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one
Reactant of Route 6
8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one

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